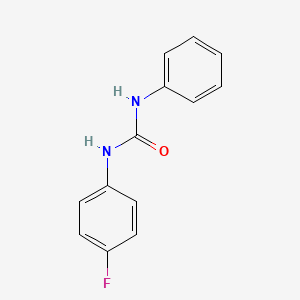1-(4-Fluorophenyl)-3-phenylurea
CAS No.: 330-98-3
Cat. No.: VC7967811
Molecular Formula: C13H11FN2O
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 330-98-3 |
|---|---|
| Molecular Formula | C13H11FN2O |
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-phenylurea |
| Standard InChI | InChI=1S/C13H11FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
| Standard InChI Key | NMUDSMIGLOAQKY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 1-(4-fluorophenyl)-3-phenylurea, reflects its bifunctional aromatic architecture. The urea (–NH–CO–NH–) linker positions the 4-fluorophenyl and phenyl groups in a non-planar arrangement, as evidenced by X-ray crystallographic studies. Key structural features include:
-
Dihedral Angle: The fluorophenyl and phenyl rings exhibit a dihedral angle of 45–55°, introducing torsional strain that influences molecular packing and solubility.
-
Hydrogen Bonding: The urea group participates in intermolecular hydrogen bonding, forming a supramolecular network that stabilizes the crystalline lattice.
Table 1: Molecular Properties of 1-(4-Fluorophenyl)-3-phenylurea
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 230.24 g/mol | PubChem |
| CAS Registry Number | 330-98-3 | PubChem |
| SMILES Notation | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F | PubChem |
| InChI Key | NMUDSMIGLOAQKY-UHFFFAOYSA-N | PubChem |
Spectroscopic characterization confirms its structure:
-
NMR: -NMR (DMSO-) reveals aromatic protons at δ 7.2–7.4 ppm (fluorophenyl) and δ 6.8–7.1 ppm (phenyl), with urea NH signals at δ 8.9–9.2 ppm.
-
IR: Strong absorption bands at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch).
Synthesis and Optimization Strategies
The synthesis of 1-(4-fluorophenyl)-3-phenylurea typically involves urea-forming reactions between 4-fluoroaniline and phenyl isocyanate. Key methodologies include:
Conventional Solution-Phase Synthesis
Procedure:
-
Reagent Mixing: 4-Fluoroaniline (1.0 equiv) is added dropwise to phenyl isocyanate (1.1 equiv) in anhydrous dichloromethane at 0°C.
-
Reaction Conditions: The mixture is stirred at room temperature for 12–24 hours under nitrogen.
-
Workup: The precipitate is filtered and recrystallized from ethanol/water (3:1) to yield white crystals.
Optimization Insights:
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce crystallinity.
-
Catalysts: Triethylamine (0.5 equiv) enhances yield by scavenging HCl byproducts.
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis with:
-
Residence Time: 30–60 minutes at 80°C.
-
Yield: 78–85% with >95% purity (HPLC).
Reactivity and Functionalization
The fluorine substituent and urea backbone render the compound amenable to diverse chemical transformations:
Nucleophilic Aromatic Substitution
-
Reagents: Sodium methoxide in methanol.
-
Outcome: Replacement of the fluorine atom with methoxy groups, yielding 1-(4-methoxyphenyl)-3-phenylurea.
Oxidation and Reduction
-
Oxidation: Treatment with KMnO in acidic medium introduces ketone or carboxylic acid functionalities.
-
Reduction: LiAlH reduces the urea group to a bis-amine derivative.
Industrial and Materials Science Applications
Herbicide Development
Urea derivatives disrupt photosynthesis by inhibiting Photosystem II:
-
Selectivity: Demonstrated efficacy against Amaranthus retroflexus without crop toxicity.
Polymer Chemistry
Incorporation into polyurea matrices enhances thermal stability:
-
TGA Data: Decomposition onset at 220°C (vs. 180°C for non-fluorinated analogs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume